molecular formula C8H9BrN2 B14835182 8-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine

8-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine

Cat. No.: B14835182
M. Wt: 213.07 g/mol
InChI Key: NUQKBHJGSYGXRK-UHFFFAOYSA-N
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Description

8-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a bromine atom at the 8th position and a partially saturated naphthyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine can be achieved through various synthetic routes. One common method involves the bromination of 1,2,3,4-tetrahydro-2,7-naphthyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine involves its interaction with specific molecular targets and pathways. The bromine atom at the 8th position can participate in halogen bonding, enhancing the compound’s binding affinity to target proteins. Additionally, the naphthyridine ring system can interact with nucleic acids and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrahydro-1,8-naphthyridine
  • 1,2,3,4-Tetrahydro-1,6-naphthyridine
  • 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride

Uniqueness

8-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine is unique due to the specific positioning of the bromine atom, which can significantly influence its reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, making it a valuable scaffold for drug discovery and development .

Properties

Molecular Formula

C8H9BrN2

Molecular Weight

213.07 g/mol

IUPAC Name

8-bromo-1,2,3,4-tetrahydro-2,7-naphthyridine

InChI

InChI=1S/C8H9BrN2/c9-8-7-5-10-3-1-6(7)2-4-11-8/h2,4,10H,1,3,5H2

InChI Key

NUQKBHJGSYGXRK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=CN=C2Br

Origin of Product

United States

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